molecular formula C13H21N B2422166 (2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine CAS No. 2248209-92-7

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine

Cat. No. B2422166
CAS RN: 2248209-92-7
M. Wt: 191.318
InChI Key: TVTGLWCTQYPUCY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chiral amine that is commonly known as Dexmedetomidine. It is a potent sedative and analgesic agent that is used in clinical settings for the management of pain, anxiety, and sedation. Dexmedetomidine is a selective alpha-2 adrenergic receptor agonist that produces sedation and analgesia by inhibiting the release of norepinephrine from presynaptic neurons.

Mechanism of Action

Dexmedetomidine produces sedation and analgesia by selectively activating alpha-2 adrenergic receptors in the central nervous system. This results in the inhibition of norepinephrine release from presynaptic neurons, leading to decreased sympathetic activity and increased parasympathetic activity. Dexmedetomidine also activates alpha-2 adrenergic receptors in the locus coeruleus, leading to decreased release of norepinephrine and increased release of gamma-aminobutyric acid (GABA), which produces sedation.
Biochemical and Physiological Effects:
Dexmedetomidine produces sedation, analgesia, and anxiolysis without causing respiratory depression. It also has sympatholytic effects, leading to decreased heart rate, blood pressure, and cardiac output. Dexmedetomidine has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury, traumatic brain injury, and spinal cord injury.

Advantages and Limitations for Lab Experiments

Dexmedetomidine is a useful tool for studying the role of alpha-2 adrenergic receptors in the central nervous system. It can be used to investigate the effects of alpha-2 adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity. However, Dexmedetomidine has limitations in terms of its selectivity for alpha-2 adrenergic receptors, as it can also activate alpha-1 adrenergic receptors at higher concentrations.

Future Directions

Future research on Dexmedetomidine could focus on its potential use in the treatment of neurological disorders such as stroke, traumatic brain injury, and spinal cord injury. Dexmedetomidine could also be investigated for its potential use in the treatment of opioid addiction and alcohol dependence. Further studies could also investigate the molecular mechanisms underlying the neuroprotective effects of Dexmedetomidine.

Synthesis Methods

Dexmedetomidine can be synthesized by the reaction of 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine with 2-methyl-2-propanol in the presence of a Lewis acid catalyst. The reaction produces a racemic mixture of Dexmedetomidine, which can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It has been used in clinical settings for the management of pain, anxiety, and sedation in critically ill patients. Dexmedetomidine has also been investigated for its potential use in the treatment of opioid withdrawal syndrome, alcohol withdrawal syndrome, and delirium.

properties

IUPAC Name

(2R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTGLWCTQYPUCY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.